Cas no 2227779-25-9 ((2R)-1-(4-bromothiophen-2-yl)propan-2-ol)

(2R)-1-(4-Bromothiophen-2-yl)propan-2-ol is a chiral brominated thiophene derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its stereospecific (R)-configuration makes it a valuable intermediate for the preparation of enantiomerically pure compounds, particularly in the development of biologically active molecules. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating further functionalization. The hydroxyl group offers additional versatility for derivatization or as a handle for stereoselective transformations. This compound is particularly advantageous for applications requiring precise chiral control and tailored molecular architectures in medicinal chemistry and materials science.
(2R)-1-(4-bromothiophen-2-yl)propan-2-ol structure
2227779-25-9 structure
Product Name:(2R)-1-(4-bromothiophen-2-yl)propan-2-ol
CAS No:2227779-25-9
MF:C7H9BrOS
MW:221.114760160446
CID:6436599
PubChem ID:165720352
Update Time:2025-11-01

(2R)-1-(4-bromothiophen-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(4-bromothiophen-2-yl)propan-2-ol
    • 2227779-25-9
    • EN300-1906086
    • Inchi: 1S/C7H9BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-5,9H,2H2,1H3/t5-/m1/s1
    • InChI Key: WYKVGTSTIPDZDH-RXMQYKEDSA-N
    • SMILES: BrC1=CSC(=C1)C[C@@H](C)O

Computed Properties

  • Exact Mass: 219.95575g/mol
  • Monoisotopic Mass: 219.95575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.5Ų

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Additional information on (2R)-1-(4-bromothiophen-2-yl)propan-2-ol

Introduction to (2R)-1-(4-bromothiophen-2-yl)propan-2-ol (CAS No. 2227779-25-9)

(2R-1-(4-bromothiophen-2-yl)propan-2-ol) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227779-25-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a bromothiophene moiety and a chiral center at the propanol group makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of a propan-2-ol backbone substituted with a 4-bromothiophen-2-yl group. Thiophene derivatives are well-known for their role in medicinal chemistry, often serving as key structural elements in bioactive molecules. The bromine atom on the thiophene ring introduces additional reactivity, allowing for various synthetic pathways such as cross-coupling reactions, which are widely used in drug discovery.

In recent years, there has been a growing interest in chiral compounds due to their enhanced selectivity and efficacy in biological systems. The (R)-configuration at the propanol group in this compound adds to its complexity and potential for developing enantioselective drugs. Such chiral molecules are particularly valuable in the treatment of diseases where enantiomeric excess can significantly impact therapeutic outcomes.

Current research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The 4-bromothiophen-2-yl moiety in (2R)-1-(4-bromothiophen-2-yl)propan-2-ol is a prime example of how incorporating heterocycles can lead to novel pharmacological activities. Studies have shown that thiophene derivatives exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of (2R)-1-(4-bromothiophen-2-yl)propan-2-ol involves multi-step organic transformations, starting from readily available precursors. The key steps include the preparation of the bromothiophene derivative followed by stereoselective functionalization at the propanol group. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, making them more accessible for further research and development.

Biological evaluation of (2R)-1-(4-bromothiophen-2-yl)propan-2-ol has revealed promising results in preclinical studies. The compound demonstrates interactions with various biological targets, suggesting its potential as a lead molecule for drug development. For instance, its ability to modulate enzyme activity and receptor binding has been explored in models of neurological disorders and metabolic diseases. These findings underscore the importance of structural diversity in identifying new therapeutic candidates.

The role of computational chemistry in understanding the properties of (2R)-1-(4-bromothiophen-2-yl)propan-2-ol cannot be overstated. Molecular modeling techniques have provided valuable insights into its binding affinity and mode of action. By simulating interactions with biological targets, researchers can predict potential drug-like properties and optimize molecular structures for improved efficacy. This interdisciplinary approach has accelerated the discovery process in pharmaceutical research.

In conclusion, (2R)-1-(4-bromothiophen-2-yl)propan-2-ol is a structurally intriguing compound with significant potential in medicinal chemistry. Its unique combination of a chiral center, bromothiophene moiety, and propanol group makes it a versatile scaffold for developing novel therapeutic agents. Ongoing research continues to uncover its biological activities and synthetic possibilities, reinforcing its importance as a compound of interest in drug discovery efforts.

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